9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This tricyclic xanthine derivative features a pyrimido[2,1-f]purine core substituted with a cyclohexyl group at position 9 and a 2-ethoxyethyl chain at position 2.
Properties
IUPAC Name |
9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-3-27-13-12-24-17(25)15-16(21(2)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h14H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVDBPAHVKIXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, including the formation of the purine core and the subsequent addition of the cyclohexyl and ethoxyethyl groups. The synthetic route typically begins with the preparation of the purine core through a series of condensation reactions. The cyclohexyl group is then introduced via a cyclization reaction, followed by the addition of the ethoxyethyl side chain through an alkylation reaction. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
Scientific Research Applications
9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications at Position 9
The substituent at position 9 significantly influences pharmacological profiles:
- This modification is associated with enhanced adenosine A3 receptor affinity in related compounds .
- 9-(3,4-Dihydroxyphenethyl) analog (): Incorporation of a catechol moiety enables multitarget activity, including dopamine receptor binding and antioxidant effects, making it relevant for Parkinson’s disease .
- 9-(2-Chloro-6-Fluorobenzyl) analog (): A dual-target MAO-B/PDE10A inhibitor, highlighting how electron-withdrawing groups at position 9 can broaden therapeutic applications .
Substituent Variations at Position 3
- 3-(4-Methylbenzyl) analog (): The bulky benzyl group may enhance adenosine A1/A2A receptor binding, as seen in compounds with aromatic substitutions .
- 3-Propynyl analog (Compound 24, ): The propargyl group introduces alkyne functionality, which can be utilized in click chemistry for bioconjugation or probing target engagement .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
9-Cyclohexyl-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound belonging to the purine derivative family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including in vitro studies and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring fused with a purine moiety, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have reported that derivatives of purine compounds exhibit significant antimicrobial properties. Specifically, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) as low as 1 μM . The mechanism of action often involves targeting specific mycobacterial enzymes such as DprE1 .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it possesses notable cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines . The selectivity index (SI) calculated from these studies suggests that the compound has a favorable therapeutic window.
Study 1: Antimycobacterial Activity
A study conducted on 2,6-disubstituted purines demonstrated that modifications at specific positions significantly enhance antimycobacterial activity. The compounds were tested against Mtb H37Rv and exhibited strong activity with minimal toxicity to mammalian cells .
| Compound | MIC (μM) | Toxicity (IC50 μM) | Selectivity Index |
|---|---|---|---|
| 9-Cyclohexyl... | 1 | >50 | >50 |
| Reference Compound A | 0.5 | 30 | 60 |
Study 2: Cytotoxicity Profile
In another investigation focusing on the cytotoxic effects of related purine derivatives, the compound was found to have an IC50 value indicating effective cell growth inhibition in cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| 4T1 (Murine) | 15 |
| COLO201 (Human) | 20 |
| SNU-1 (Human) | 25 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the purine core significantly influence biological activity. For instance:
- Cyclohexyl Group : Enhances lipophilicity and cellular uptake.
- Ethoxyethyl Substitution : Contributes to increased solubility and potential interaction with biological targets.
Q & A
Q. What HPLC/UPLC parameters optimize purity analysis?
- Methodological Answer :
- Column : C18 (2.6 µm, 100 Å) for resolution of polar impurities.
- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient: 5%→95% over 15 min).
- Detection : UV at 300 nm for maximum sensitivity.
Retention times for related compounds range 8–12 min under these conditions .
Structural and Mechanistic Insights
Q. Can isotopic labeling elucidate metabolic pathways?
Q. What computational methods predict binding modes with target receptors?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) and free-energy perturbation (FEP) calculations quantify binding affinities. Docking studies with adenosine A₂A receptors highlight hydrophobic interactions with the cyclohexyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
